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Understanding ALDH3A1 and its Inhibitors
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Compound Focus: ALDH3A1-IN-3

CAS No.: 315239-63-5

Cat. No.: S522833

The search results provide a solid foundation for understanding the ALDH3A1 protein, which is crucial

context for any inhibitor study.

Aspect Description

Protein NAD(P)+-dependent enzyme that oxidizes toxic aldehydes (e.g., from lipid
Function peroxidation) to carboxylic acids [1] [2].

Biological Multifunctional; involved in cellular defense against oxidative stress, cell cycle
Role regulation, and DNA damage response [1] [3] [4]. Implicated in cancer stem-cell

properties and chemoresistance in various cancers, including non-small cell lung
cancer (NSCLC) [5] [6].

Overall Homodimeric protein [2].

Structure

Catalytic Contains a Rossmann fold for binding the NAD(P)+ cofactor [2].

Domain

Active Site The catalytic cysteine is Cys243 (also noted as Cys244 in some sources due to
Residues sequence numbering) [7] [8] [2]. The catalytic glutamate is Glu209 [7].
Substrate- Atunnel formed at the interface of the catalytic and cofactor-binding domains [7].
Binding Site
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Research into ALDH3A1 inhibitors is active, with studies exploring various strategies. One approach used a

peptide phage display library to identify a peptide inhibitor (P1) that binds to the protein surface and inhibits

its enzymatic activity [7]. Another study reported the discovery of a novel class of covalent inhibitors that

target the active site cysteine (Cys243) [9] [8].

Experimental Techniques for Binding Site
Characterization

The methodologies used in these related studies can serve as a protocol guide for determining how an

inhibitor binds to ALDH3A1.

Method Category

Specific Techniques

Key Application in Binding Site Analysis

Structural Biology

Biochemical Assays

Biophysical &

Computational
Methods

X-Ray Crystallography
[9]

Enzymatic Activity
Assays [7] [8]

Mass Spectrometry [10]

Molecular Dynamics
(MD) Simulations [10]

Thermal Shift Assays

(CETSA) [10]

Consensus Docking &
Virtual Screening [10]

Determining the 3D atomic structure of the
protein-inhibitor complex to visualize the precise
binding interactions.

Measuring changes in enzyme kinetics (e.g.,
Km, Vmax) to infer binding and mechanism of
inhibition.

Confirming covalent modification of the target
protein by an inhibitor.

Studying the stability and dynamics of the
protein-ligand complex over time.

Assessing target engagement by the inhibitor

within a cellular context.

computationally predicting the binding pose and
affinity of an inhibitor.

© 2026 Smolecule. All rights reserved.

2/5 Tech Support


https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2023.1161111/full
https://www.rcsb.org/structure/3SZA
https://pmc.ncbi.nlm.nih.gov/articles/PMC4364197/
https://www.rcsb.org/structure/3SZA
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2023.1161111/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4364197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12399719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12399719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12399719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12399719/
https://www.smolecule.com/products/s522833?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O I e C U I e Specifications & Pricing

The following diagram outlines a general workflow for characterizing an inhibitor's binding site, integrating

the methods listed above:

Computational Screening
(Virtual Screening, Docking)

Biochemical Validation
(Enzymatic Assays)

Structural Analysis

(X-ray Crystallography)

Biophysical Confirmation
(Mass Spectrometry, CETSA)

Dynamic Studies
(Molecular Dynamics)

End: Binding Site Model

Click to download full resolution via product page

How to Proceed with Your Research
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Since "ALDH3A1-IN-3" is not specifically detailed in the public literature, here are suggestions for your

next steps:

e Check Chemical Databases: Search for the compound by its name or structure in specialized
databases like PubChem or ChEMBL to find associated bioactivity data.

¢ Review Patent Literature: Specific chemical inhibitors are often first disclosed in patent applications,
which can contain detailed binding and experimental data.

e Consult Related Compounds: Use the information on the ALDH3AL1 active site and related inhibitors
(like the covalent inhibitors targeting Cys243) as a starting point for your own computational or
experimental studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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binding-site]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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